molecular formula C10H13BrClN B1407330 1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine CAS No. 1270471-62-9

1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine

Cat. No. B1407330
M. Wt: 262.57 g/mol
InChI Key: XMQHPQHESCTMBL-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-chlorophenyl)ethanone” is a compound with the CAS Number: 105884-19-3 . It is a colorless to yellow solid or liquid at room temperature .


Synthesis Analysis

A key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy is "5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid" .


Molecular Structure Analysis

The molecular weight of “1-(5-Bromo-2-chlorophenyl)ethanone” is 233.49 . The InChI code is 1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 .


Chemical Reactions Analysis

There are synthesis routes of “1-(5-Bromo-2-chlorophenyl)ethanone” with experiment details and outcomes.


Physical And Chemical Properties Analysis

“(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone” has a predicted boiling point of 390.6±37.0 °C and a predicted density of 1.568±0.06 g/cm3 .

Scientific Research Applications

GABA Receptor Studies

A related compound, 2-(4-Chlorophenyl)-3-nitropropan-1-amine, was synthesized and identified as a specific agonist of GABA and the GABAB receptor. This study by Abbenante, Hughes, and Prager (1994) contributes to the understanding of GABA receptors and their ligands, which can be crucial for neurological research (Abbenante, Hughes, & Prager, 1994).

Catalysis in Organic Synthesis

Ji, Li, and Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the catalyzed amination of 5-bromo-2-chloropyridine. This research shows the potential application of similar halogenated compounds in organic synthesis and catalysis (Ji, Li, & Bunnelle, 2003).

Photochemical Reactions

Nishio, Asai, and Miyazaki (2000) explored the photochemical reactions of 2-substituted N-(2-halogenoalkanoyl) derivatives, offering insights into the photoreactivity of halogenated compounds, which could be relevant for similar molecules like 1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine (Nishio, Asai, & Miyazaki, 2000).

Synthesis of Medicinal Intermediates

Xue Weiliang (2008) studied the synthesis of medicinal intermediates involving halogenated compounds. This research highlights the broader utility of halogenated amines in the development of pharmaceutical intermediates (Xue Weiliang, 2008).

Monoamine Oxidase Inhibitors

Ding and Silverman (1993) investigated the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators. This study indicates the potential relevance of halogenated amine compounds in the development of monoamine oxidase inhibitors (Ding & Silverman, 1993).

Safety And Hazards

For “1-(5-Bromo-2-chlorophenyl)ethanone”, the safety information includes hazard statements H302, H315, H319, and precautionary statements P261, P305, P338, P351 . For “(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone”, the safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQHPQHESCTMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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